![molecular formula C20H20N2O3S B2416683 4-terc-butil-N-{10,13-dioxa-4-tia-6-azatriciclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-il}benzamida CAS No. 438019-33-1](/img/structure/B2416683.png)
4-terc-butil-N-{10,13-dioxa-4-tia-6-azatriciclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-il}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a complex organic compound featuring a rich array of functional groups, making it a versatile agent in multiple fields of scientific research. This compound's structure includes tert-butyl groups, dioxane rings, a thiol moiety, and an amide linkage attached to a tricyclic core, contributing to its diverse reactivity and utility.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide has applications across multiple scientific disciplines:
Chemistry: : Used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for catalytic activity.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting specific biochemical pathways and offering insights into enzyme function.
Medicine: : Explored for its therapeutic potential, particularly in targeting diseases related to the molecular pathways it affects.
Industry: : Utilized in materials science for creating novel polymers with unique properties due to its diverse functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Formation: : Starting with a substituted aniline and appropriately functionalized thiophene derivative, condensation and cyclization reactions can be utilized to form the core structure.
Functionalization: : Subsequent reactions involve tert-butylation of the aryl ring and introduction of the dioxane and thiol groups through controlled organic reactions. Key reagents may include tert-butyl chloride and potassium tert-butoxide for tert-butylation.
Amide Linkage Formation: : The final step involves amide bond formation through the reaction of the amine and acyl chloride under mild conditions, employing reagents such as triethylamine and dichloromethane.
Industrial Production Methods
Large-scale production may involve batch processing techniques with stringent control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. Industrial synthesis routes focus on maximizing throughput while minimizing cost and environmental impact, potentially utilizing continuous flow reactors for some steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or ozone, to form oxidized derivatives.
Reduction: : Reduction reactions using agents like sodium borohydride can modify the compound, especially affecting any reducible groups present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, given its multiple reactive centers.
Cyclization and Polymerization: : Under specific conditions, it may participate in intramolecular cyclization or polymerization reactions, creating new structural motifs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Bromine in carbon tetrachloride for electrophilic substitution.
Major Products
These reactions yield a variety of products, from oxidized and reduced derivatives to substituted analogs, which can further enhance the compound's utility in various applications.
Mecanismo De Acción
The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, altering their activity. The specific pathways affected depend on the context of its application. For instance, in biological systems, it may inhibit or activate specific enzymes, thus modulating biochemical pathways. Its structural features enable high-affinity interactions with these targets, underpinning its efficacy and versatility.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide stands out due to its unique tricyclic core and diverse reactivity. Similar compounds might include:
4-tert-butylbenzamide: : Lacks the tricyclic and dioxane-thiol structure, offering different reactivity and application profiles.
N-tert-butyl-4-thiophenylamide: : Contains a thiol group but differs in structural complexity.
Benzamide derivatives: : General class sharing the amide functional group, but without the same multifunctional combination found in 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide.
This compound's combination of structural features and functional groups places it in a unique position within chemical research, opening avenues for novel discoveries and applications.
Propiedades
IUPAC Name |
4-tert-butyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-20(2,3)13-6-4-12(5-7-13)18(23)22-19-21-14-10-15-16(11-17(14)26-19)25-9-8-24-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFUTINQUOQDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)
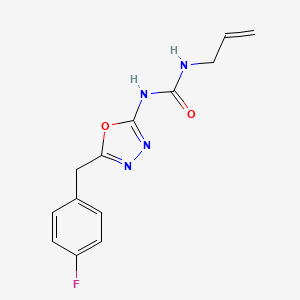
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
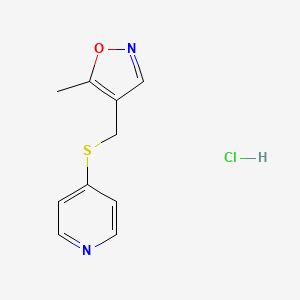
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
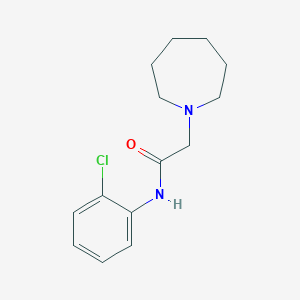

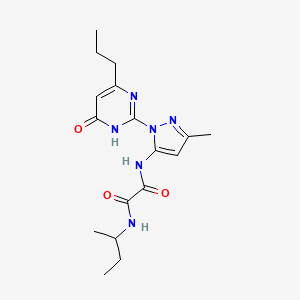
![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)
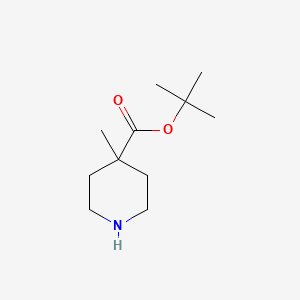
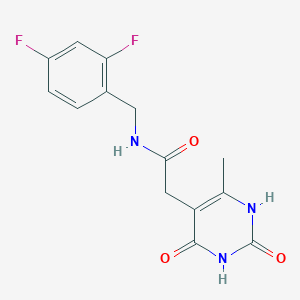
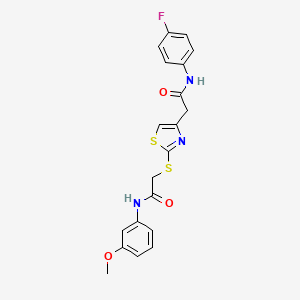
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
